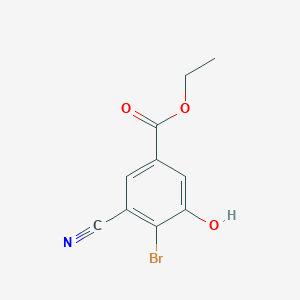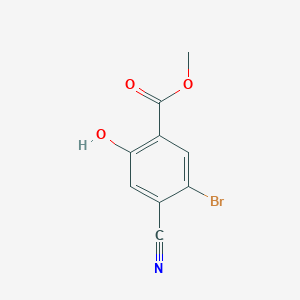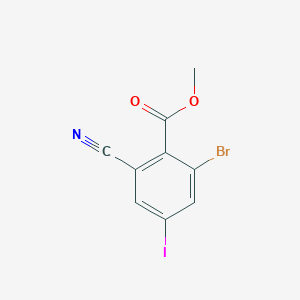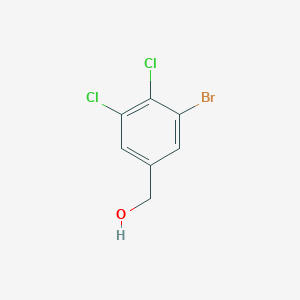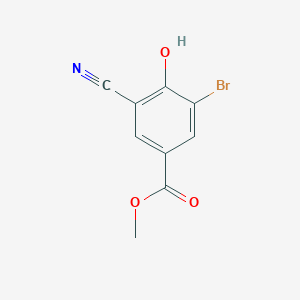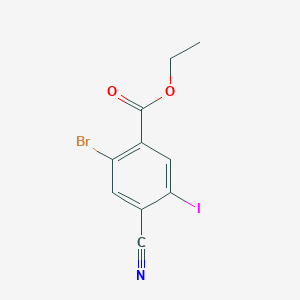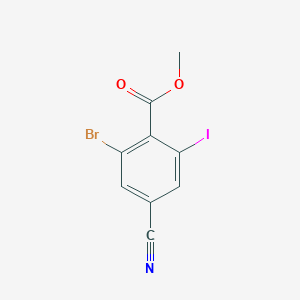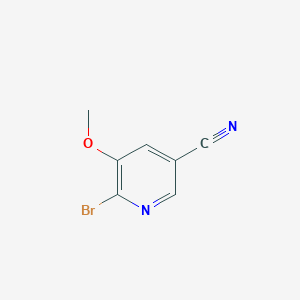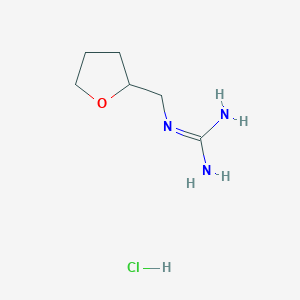
N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride
Vue d'ensemble
Description
“N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride”, also known as Furfurylguanidine hydrochloride, is a chemical compound that has been widely studied. It is a guanidine derivative .
Synthesis Analysis
A series of guanidinium chloride derivatives have been synthesized by condensation of 1,3-diaminoguanidine monohydrochloride with heteroaromatic formaldehydes in good yields . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines is reported .Molecular Structure Analysis
The molecular weight of “N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride” is 179.65 g/mol. Guanidinium chloride crystallizes in orthorhombic space group Pbca .Chemical Reactions Analysis
Guanidinium chloride could initiate the cyclization reaction of nitrile groups at lower temperature and form more thermally stable ladder structure . Guanidinium chloride is a strong chaotrope and one of the strongest denaturants used in physiochemical studies of protein folding .Physical And Chemical Properties Analysis
Guanidinium chloride is a weak acid with a pK a of 13.6 . It also has the ability to decrease enzyme activity and increase the solubility of hydrophobic molecules . Guanidinium chloride-based solvents have been prepared using deep eutectic solvent principles .Applications De Recherche Scientifique
Protein Folding and Stabilization
Guanidine hydrochloride is widely recognized for its role in protein denaturation and refolding studies. Interestingly, it has been found to induce the refolding of acid-unfolded proteins, such as apomyoglobin and cytochrome c, at low concentrations. This stabilization of the molten globule state, a partially folded protein state with secondary but not tertiary structure, highlights its utility in understanding protein folding mechanisms (Hagihara et al., 1993).
Nucleic Acid Extraction
The compound has also been employed in the isolation of eukaryotic DNA, demonstrating its utility in genetic research. Guanidine hydrochloride facilitates the rapid isolation of chromosomal DNA from a variety of tissues and cell lines, presenting a straightforward technique for DNA extraction from numerous samples (Bowtell, 1987).
Antiprotozoal Activity
Research into guanidino compounds, including derivatives structurally related to N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride, has revealed significant antiprotozoal activity. These studies have highlighted the potential of such compounds in the development of treatments for protozoal infections, with some showing efficacy against Trypanosoma rhodesiense in animal models (Das & Boykin, 1977).
Isotope Ratio Measurements
The application of guanidine hydrochloride in converting water from biological fluids to carbon dioxide for oxygen isotope ratio measurements underscores its importance in biochemical and physiological studies. This method allows for precise and accurate determination of oxygen isotope ratios in various biological samples, facilitating research into metabolic and physiological processes (Wong, Lee, & Klein, 1987).
Antifungal Activity
Polyhexamethylene guanidine hydrochloride, a cationic polymer containing guanidino groups, has demonstrated potent antifungal activity against various pathogenic fungi. Its mechanism, involving pore formation in fungal cell membranes, suggests potential applications in developing antifungal treatments and understanding fungal pathogenicity mechanisms (Choi, Kim, & Lee, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-(oxolan-2-ylmethyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-6(8)9-4-5-2-1-3-10-5;/h5H,1-4H2,(H4,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEQPFFPXJARPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tetrahydro-2-furanylmethyl)guanidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



